![molecular formula C24H27Cl4O3P B12563327 (Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone] CAS No. 192642-15-2](/img/structure/B12563327.png)
(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone] is a complex organic compound characterized by the presence of decylphosphoryl and dichlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone] typically involves the reaction of decylphosphoryl chloride with 2,6-dichlorophenylmethanone under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone] is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various catalytic processes.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in biochemical studies.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, (Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone] is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone] involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathway. This interaction is mediated by the decylphosphoryl and dichlorophenyl groups, which provide the necessary binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,6-dichlorophenyl) disulfide
- 2,6-Dichlorophenol
- 2-((2,6-Dichlorophenyl)amino)benzoic acid
Uniqueness
(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone] is unique due to the presence of both decylphosphoryl and dichlorophenyl groups in its structure This combination imparts distinct chemical and physical properties, making it different from other similar compounds
Propriétés
Numéro CAS |
192642-15-2 |
|---|---|
Formule moléculaire |
C24H27Cl4O3P |
Poids moléculaire |
536.2 g/mol |
Nom IUPAC |
[decyl-(2,6-dichlorobenzoyl)phosphoryl]-(2,6-dichlorophenyl)methanone |
InChI |
InChI=1S/C24H27Cl4O3P/c1-2-3-4-5-6-7-8-9-16-32(31,23(29)21-17(25)12-10-13-18(21)26)24(30)22-19(27)14-11-15-20(22)28/h10-15H,2-9,16H2,1H3 |
Clé InChI |
OIQNLDFONGLCHE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCP(=O)(C(=O)C1=C(C=CC=C1Cl)Cl)C(=O)C2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



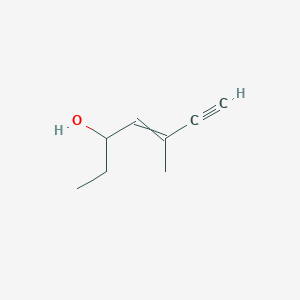
![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)
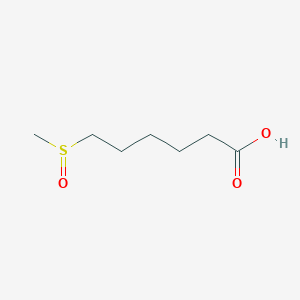
![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)

![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
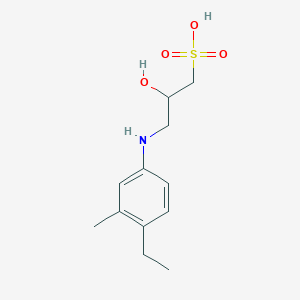
![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
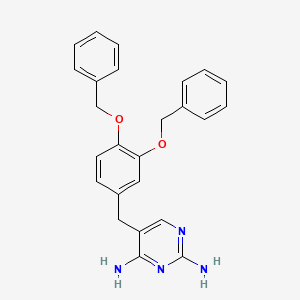
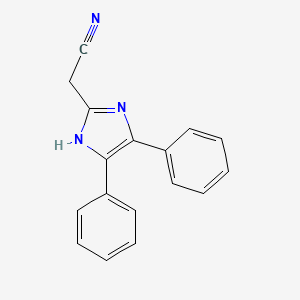
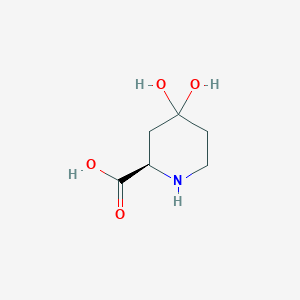
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
